2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile
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Overview
Description
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by its unique structure, which includes a nicotinonitrile core substituted with various functional groups, including a chlorophenyl group, a phenyl group, and a p-tolyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-((4-Chlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
- 2-Bromo-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile
- Nicotinonitrile-coumarin hybrids
Uniqueness
Compared to these similar compounds, 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C27H19ClN2OS |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19ClN2OS/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)30-27(24(23)16-29)32-17-26(31)21-11-13-22(28)14-12-21/h2-15H,17H2,1H3 |
InChI Key |
XROOFAXVLYQSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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